molecular formula C20H21N3O3S B285888 5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B285888
M. Wt: 383.5 g/mol
InChI Key: UOXXUYVGLQTLAP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, commonly known as FMPD, is a thiazolidine-2,4-dione derivative. It is an important chemical compound that has gained significant attention in the field of medicinal chemistry due to its therapeutic potential. FMPD has been extensively studied for its biological activities and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of FMPD is not fully understood, but it is believed to act through multiple pathways. FMPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. FMPD has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
FMPD has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). FMPD has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of FMPD is its broad spectrum of biological activities. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of FMPD is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research on FMPD. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the investigation of the potential of FMPD as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of FMPD and to identify potential targets for drug development.

Synthesis Methods

The synthesis of FMPD involves the reaction of 2-furylcarboxaldehyde and 4-(2-methylphenyl)-1-piperazinecarboxylic acid, followed by cyclization with thiosemicarbazide. The final product is obtained after the addition of acetic anhydride and triethylamine.

Scientific Research Applications

FMPD has been extensively studied for its therapeutic potential in various scientific research applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. FMPD has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H21N3O3S/c1-15-5-2-3-7-17(15)22-10-8-21(9-11-22)14-23-19(24)18(27-20(23)25)13-16-6-4-12-26-16/h2-7,12-13H,8-11,14H2,1H3/b18-13+

InChI Key

UOXXUYVGLQTLAP-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O

SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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